molecular formula C11H13ClO2S B14034062 1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one

Cat. No.: B14034062
M. Wt: 244.74 g/mol
InChI Key: FBWRBPBUGNHESN-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-mercaptophenylpropan-2-one with thionyl chloride (SOCl2) to introduce the chloro group. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent .

Chemical Reactions Analysis

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities. The mercapto group can form disulfide bonds, which are important in protein structure and function. The carbonyl group in the propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

1-Chloro-1-(3-ethoxy-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-chloro-1-(3-ethoxy-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO2S/c1-3-14-9-4-8(5-10(15)6-9)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3

InChI Key

FBWRBPBUGNHESN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)S

Origin of Product

United States

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